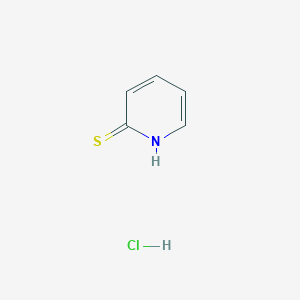

Pyridine-2-thiol hydrochloride

Description

Historical Context and Evolution of Pyridine-2-thiol (B7724439) Chemistry in Academic Research

The study of pyridine-2-thiol chemistry began with its first synthesis in 1931, which was achieved by heating 2-chloropyridine (B119429) with calcium hydrogen sulfide. wikipedia.orgwikipedia.org Later, more convenient and efficient synthetic routes were developed, such as the reaction of 2-chloropyridine with thiourea (B124793). wikipedia.orgwikipedia.org A significant area of early academic inquiry was the compound's structural nature, specifically the tautomeric equilibrium between the thiol (pyridine-2-thiol) and thione (2-pyridinethione) forms. wikipedia.orgacs.org

Research evolved from fundamental synthesis and structural analysis to exploring its reactivity. Investigations into its N-oxide derivative, known as pyrithione, which also exhibits tautomerism, expanded the scope of this chemical class. wikipedia.org The ability of pyridine-2-thiol to act as a versatile ligand that can chelate to metal ions through its sulfur and nitrogen atoms spurred extensive research in coordination chemistry. wikipedia.orgrsc.org This led to the synthesis and characterization of numerous metal complexes, revealing diverse coordination modes and reactivities. rsc.org The study of pyridine-2-thiol derivatives gained further traction in the early 21st century, driven by their broad relevance in various chemical fields. smolecule.com

Significance of Pyridine-2-thiol Hydrochloride as a Chemical Entity in Synthetic and Mechanistic Studies

This compound is a valuable reagent in synthetic and mechanistic chemistry due to the reactivity of its parent compound, pyridine-2-thiol. It serves as a versatile building block and reagent in a variety of organic transformations.

Key Roles in Synthetic Chemistry:

Acylating Agent : It is used to acylate phenols, amines, and carboxylic acids. wikipedia.org

Protecting Group : The compound can serve as a protecting group for amines and imides. wikipedia.org

Selective Reducing Agent : It can be employed for selective reduction reactions. wikipedia.org

Precursor for Derivatives : It is a key starting material for synthesizing a range of derivatives, including its oxidized disulfide form, 2,2′-dipyridyl disulfide, and various metal complexes. wikipedia.orgrsc.org It is also a precursor for tetrachloropyridine-2-thiol through various reaction pathways. rsc.org

Contributions to Mechanistic Studies:

Tautomerism Studies : The thiol-thione equilibrium has been a subject of detailed mechanistic investigation using both experimental techniques like FTIR spectroscopy and computational methods. acs.org These studies have shown that while the thiol form is more stable in the gas phase, the thione tautomer is favored in solution. acs.org

Corrosion Inhibition : Mechanistic studies have shown that pyridine-2-thiol can act as an effective corrosion inhibitor for metals like mild steel and brass in acidic environments. iaea.orgresearchgate.netmdpi.com It functions by adsorbing onto the metal surface, forming a protective layer that inhibits both anodic and cathodic reactions. researchgate.netmdpi.com

Coordination Chemistry : The reaction of pyridine-2-thiol with metal carbonyls, such as [Ru₃(CO)₁₂], has been studied to understand the stepwise formation of mono-, tri-, and polynuclear metal complexes. rsc.org These studies provide insight into the ligand's bridging and chelating capabilities. rsc.org

Table 2: Selected Synthetic Applications of Pyridine-2-thiol

| Application | Description |

|---|---|

| Metal-Free C-H Borylation | Acts as a catalyst for the isodesmic C-H borylation of heteroarenes, offering an environmentally friendly synthetic route. wikipedia.orgsmolecule.com |

| Ligand in Metal Complexes | Forms stable complexes with various metal ions, which are studied for their catalytic and material properties. chemimpex.comsigmaaldrich.comacs.org |

Overview of this compound's Role in Modern Chemical Disciplines

The versatility of pyridine-2-thiol ensures its continued relevance across multiple modern chemical disciplines. Its unique combination of a pyridine (B92270) ring and a reactive thiol group allows it to participate in a wide array of chemical interactions.

Coordination Chemistry : It is widely employed as a strong chelating ligand for a multitude of metal ions. wikipedia.orgchemimpex.comsigmaaldrich.com Its ability to form stable complexes is valuable in the development of new catalysts and materials. ontosight.aichemimpex.com Research continues to explore the structure and reactivity of its metal complexes, such as those with tungsten, for applications in bioinorganic chemistry and catalysis. acs.org

Materials Science : In materials science, pyridine-2-thiol is utilized as a corrosion inhibitor for various metals and alloys. mdpi.comchemimpex.com It is also investigated as a component in the development of advanced materials, including polymers and composites, where it can enhance their properties. chemimpex.com Its derivatives are used as building blocks for novel materials with specific electronic or optical characteristics.

Catalysis : A significant modern application is its use in metal-free catalysis. wikipedia.orgsmolecule.com For instance, it has been shown to effectively catalyze the C-H borylation of heteroarenes, a key transformation in organic synthesis. smolecule.com Its metal complexes are also explored for their catalytic activities. ontosight.ai

Analytical Chemistry : The compound's reactivity with heavy metals allows for its use in the development of sensors and analytical methods for environmental monitoring. chemimpex.com Derivatives of pyridine-2-thiol have been developed as fluorescent sensors for detecting metal ions and pH changes. semanticscholar.org

Medicinal and Agrochemical Chemistry : Pyridine-2-thiol and its derivatives serve as important intermediates and scaffolds in the synthesis of pharmaceuticals and agrochemicals. ontosight.aichemimpex.com For example, derivatives have been synthesized and tested for antithyroid activity, and its N-oxide form is a precursor to compounds with antimicrobial properties. wikipedia.orgnih.govgoogle.com

Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H6ClNS |

|---|---|

Molecular Weight |

147.63 g/mol |

IUPAC Name |

1H-pyridine-2-thione;hydrochloride |

InChI |

InChI=1S/C5H5NS.ClH/c7-5-3-1-2-4-6-5;/h1-4H,(H,6,7);1H |

InChI Key |

DEFWQDPUUKMPRI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=S)NC=C1.Cl |

Origin of Product |

United States |

Synthetic Methodologies for Pyridine 2 Thiol Hydrochloride and Its Precursors

Established Synthetic Pathways for Pyridine-2-thiol (B7724439) and its Conversion to Hydrochloride Salt.benchchem.comirjms.com

The primary route to obtaining Pyridine-2-thiol hydrochloride involves the protonation of Pyridine-2-thiol with hydrochloric acid. vulcanchem.comgoogle.com The synthesis of the Pyridine-2-thiol precursor itself can be achieved through several established pathways.

Historically, the synthesis of Pyridine-2-thiol has been dominated by nucleophilic aromatic substitution (SNAr) reactions. irjms.comscispace.com This strategy typically involves the displacement of a leaving group, most commonly a halogen (like chloro- or bromo-), from the 2-position of the pyridine (B92270) ring by a sulfur-containing nucleophile. chemrxiv.org For example, 2-halopyridines can react with various sulfur sources to yield the desired thiol. chemrxiv.org While effective, these traditional methods can sometimes necessitate harsh reaction conditions, which may lead to the formation of byproducts and lower yields. scispace.com

Another classical approach involves the alkylation of 2-mercaptopyridine (B119420) nucleophiles with a suitable electrophile; however, this can sometimes lead to competitive N-alkylation over the desired S-alkylation. chemrxiv.org

Modern synthetic chemistry has introduced more refined methods to improve the efficiency and selectivity of Pyridine-2-thiol synthesis. These contemporary approaches focus on milder reaction conditions and the use of advanced catalytic systems.

One notable method is the use of highly reactive intermediates, such as 2-halopyridinium ketene (B1206846) hemiaminals, which can undergo nucleophilic aromatic substitution with thiols at room temperature. chemrxiv.org This avoids the high temperatures often required in classical SNAr reactions. chemrxiv.org Direct thiolation represents another advanced strategy, employing thiolating reagents like Lawesson's reagent under controlled conditions to selectively functionalize the 2-position of the pyridine ring. For industrial-scale production, vapor-phase chlorination-fluorination methods have been developed to produce trifluoromethylated pyridines, which can then be functionalized to introduce the thiol group, offering high scalability, yield, and selectivity.

Table 1: Comparison of Contemporary Synthetic Methods for Pyridine-2-thiol Derivatives

| Methodology | Key Reagents/Intermediates | Typical Conditions | Advantages | Reference |

|---|---|---|---|---|

| Room Temperature SNAr | 2-halopyridinium ketene hemiaminals, various thiols | Room temperature, various solvents (polar and nonpolar) | Mild conditions, avoids high temperatures | chemrxiv.org |

| Direct Thiolation | Pyridine precursors, Lawesson's reagent or thiourea (B124793) derivatives | Controlled conditions | Selective functionalization at the 2-position | |

| Industrial Scale Functionalization | Trifluoromethylated pyridine precursors | Vapor-phase chlorination-fluorination followed by functionalization | Scalable, high yield, high selectivity |

Derivatization Strategies and Functionalization of the Pyridine-2-thiol Skeleton.chemrxiv.orgCurrent time information in Milan, IT.thieme-connect.detandfonline.com

The Pyridine-2-thiol framework is a versatile scaffold that allows for extensive chemical modification at both the thiol group and the pyridine ring. These derivatizations are crucial for tuning the molecule's properties for various applications.

The thiol group is highly nucleophilic, making it a prime site for modification.

S-Alkylation : This involves the attachment of an alkyl group to the sulfur atom. A highly effective method for achieving selective S-alkylation is through phase transfer catalysis. tandfonline.comtandfonline.com In this process, a quaternary ammonium (B1175870) salt catalyst facilitates the reaction between Pyridine-2-thiol (dissolved in an organic solvent like benzene) and an alkyl halide in the presence of a concentrated aqueous base (e.g., sodium hydroxide). tandfonline.com This technique is advantageous because it often leads exclusively to S-substitution and simplifies the work-up procedure. tandfonline.com Reactions with various alkylating agents like ethyl chloroacetate (B1199739) and phenacyl chloride have been successfully demonstrated. nih.gov

S-Acylation : This reaction introduces an acyl group to the sulfur atom, forming a thioester. Thiol groups are sufficiently nucleophilic to react directly with acylating agents like acid chlorides or anhydrides. thieme-connect.denih.gov The reaction is typically performed in the presence of a base such as triethylamine (B128534) or pyridine to achieve improved results. thieme-connect.de For instance, S-2-Pyridyl thiocarboxylates can be readily obtained from the reaction of acid chlorides with Pyridine-2-thiol. thieme-connect.de

Table 2: Examples of S-Alkylation and S-Acylation of Pyridine-2-thiol

| Reaction Type | Reagent | Conditions | Product Type | Reference |

|---|---|---|---|---|

| S-Alkylation | Alkyl Halides (e.g., R-Br) | Phase Transfer Catalysis (e.g., TBAB), NaOH, Benzene | 2-Alkylthio-pyridines | tandfonline.comtandfonline.com |

| S-Alkylation | Ethyl chloroacetate, Phenacyl chloride | Reflux in ethanol (B145695) with piperidine | S-alkylated cyanopyridines | nih.gov |

| S-Acylation | Acid Chlorides (e.g., R-COCl) | Triethylamine | S-2-Pyridyl thiocarboxylates | thieme-connect.de |

| S-Acylation | Acetic Anhydride | Pyridine, DMAP (catalyst) | S-Acetyl derivatives | nih.gov |

Modifications can also be made to the carbon atoms of the pyridine ring, introducing new functional groups that significantly alter the molecule's electronic and steric properties.

Trifluoromethylation : The introduction of a trifluoromethyl (-CF₃) group is of great interest due to its strong electron-withdrawing nature. This can be achieved through several methods. One approach involves the direct trifluoromethylation of pyridine precursors using reagents like trifluoromethyl copper (CuCF₃) or Togni's reagent, often catalyzed by copper or iron salts at elevated temperatures. Another strategy is copper-catalyzed trifluoromethylation, which uses CF₃I as the trifluoromethyl source. A visible-light-mediated method has also been developed for the S-trifluoromethylation of aromatic thiols, using trifluoromethanesulfonyl chloride as an inexpensive precursor for the CF₃ radical. chemistryviews.org

Amination : The introduction of an amino group onto the pyridine ring can be accomplished through various protocols. An environmentally benign method involves the base-promoted selective amination of polyhalogenated pyridines using water as a solvent. acs.org Another approach is an iodine-mediated tandem C-H thiolation/amination, where pyridine-2-thiol can react with secondary amines to form fused heterocyclic systems. rsc.org Electrophilic amination has also been developed as a scalable protocol for producing pyridinesulfonamides from pyridine-2-thiol precursors. acs.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to reduce waste, use safer chemicals, and improve energy efficiency, are increasingly being applied to heterocyclic synthesis. royalsocietypublishing.orgsemanticscholar.org In the context of Pyridine-2-thiol and its derivatives, several strategies align with these principles.

The development of catalyst-assisted reactions is a cornerstone of green chemistry. royalsocietypublishing.org For instance, a green, aerobic sulfenylation of imidazo[1,2-a]pyridines has been developed using a flavin-and-iodine dual catalytic system, with molecular oxygen as the sole sacrificial reagent, producing only water as a byproduct. acs.org The use of safer, non-hazardous solvents like water is another key principle. acs.orgroyalsocietypublishing.org A base-promoted amination of polyhalogenated pyridines has been successfully demonstrated using water as the solvent. acs.org Furthermore, developing solvent-free reaction conditions or using microwave-assisted synthesis can significantly reduce energy consumption and waste. royalsocietypublishing.orgsemanticscholar.org The pursuit of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, maximizes atom economy by avoiding the isolation and purification of intermediates. organic-chemistry.org

Reactivity and Mechanistic Investigations of Pyridine 2 Thiol Hydrochloride

Acid-Base Equilibria and Tautomerism of Pyridine-2-thiol (B7724439) in Diverse Chemical Environments

The chemical behavior of pyridine-2-thiol is significantly influenced by its acid-base properties and the existence of tautomeric forms. These equilibria are sensitive to the surrounding chemical environment, such as the solvent.

Thione-Thiol Tautomerism and its Influence on Reactivity

Pyridine-2-thiol exists in a tautomeric equilibrium with its thione form, pyridine-2(1H)-thione. acs.orgnih.govresearchgate.net This equilibrium is a dynamic process where a proton migrates between the sulfur and nitrogen atoms. The predominance of one tautomer over the other is heavily dependent on the solvent's polarity and the concentration of the compound. cdnsciencepub.comwikipedia.org

In the gas phase, the thiol form (2-pyridinethiol) is more stable than the thione form (2-pyridinethione). acs.orgnih.gov However, in solution, the equilibrium shifts to favor the thione tautomer. acs.orgnih.gov This shift is attributed to the larger dipole moment of the thione form, which is stabilized by polar solvents. acs.orgnih.gov Experimental studies using Fourier transform infrared (FTIR) spectroscopy in various solvents like toluene, benzene-d6, heptane, and methylene (B1212753) chloride have shown no evidence of the S-H stretch, indicating the prevalence of the thione form in these environments. acs.orgresearchgate.net

Computational studies and calorimetric enthalpy measurements further support the greater stability of the thione tautomer in solution. acs.orgnih.gov The thione form is also stabilized by thioamide resonance. acs.orgnih.gov While the thiol form is considered aromatic, the thione is not, yet its stability is enhanced by this resonance. acs.orgnih.gov

The tautomerization process itself is thought to occur through a hydrogen-bonded dimer, as the intramolecular transition state has a significantly high energy barrier. acs.orgnih.gov Dimerization equilibrium measurements have been conducted to understand this process better. acs.orgnih.gov

The tautomeric equilibrium has a profound impact on the reactivity of pyridine-2-thiol. For instance, reactions can proceed through either the thiol or the thione form, depending on the reaction conditions and the nature of the other reactants. The predominance of the thione form in solution is a critical factor in many of its reactions. acs.orgnih.govcdnsciencepub.com In some cases, the thiol form can undergo oxidation to form the corresponding symmetrical disulfide. cdnsciencepub.comcdnsciencepub.com This thiol-disulfide transformation is a reversible process in water. cdnsciencepub.com

Interactive Data Table: Tautomeric Equilibrium Parameters

| Parameter | Value | Conditions |

| Keq298 (Dimerization) | 165 ± 40 M-1 | FTIR in C6D6, 22-63 °C |

| ΔH (Dimerization) | -7.0 ± 0.7 kcal/mol | FTIR in C6D6, 22-63 °C |

| ΔS (Dimerization) | -13.4 ± 3.0 cal/(mol·deg) | FTIR in C6D6, 22-63 °C |

| Energy difference (Thiol vs. Thione) | Thiol is 2.61 kcal/mol more stable | Gas Phase |

| Energy difference (Thiol vs. Thione) | Thione is favored by 1.96 kcal/mol | Cyclohexane (B81311) solution |

| Calorimetric Enthalpy (Thione/Thiol) | -2.6 kcal/mol | Toluene or C6D6 solution |

Protonation States and Hydrochloride Formation

Pyridine-2-thiol hydrochloride is the salt formed by the reaction of pyridine-2-thiol with hydrochloric acid. In this salt, the pyridine (B92270) nitrogen atom is protonated, forming a pyridinium (B92312) ion. wikipedia.orgchemicalbook.com The chloride ion then acts as the counter-ion.

The basicity of the pyridine nitrogen allows it to readily accept a proton from an acid. The resulting pyridinium ion in this compound has a pKa of approximately 5. wikipedia.org This acidity is slightly greater than that of typical amines, which is attributed to the sp2 hybridization of the nitrogen atom, making it more electronegative than the sp3 hybridized nitrogen in ammonium (B1175870) cations. wikipedia.org

The formation of the hydrochloride salt significantly alters the electronic properties and reactivity of the molecule. The positive charge on the pyridinium ring makes the ring more susceptible to certain types of reactions while potentially hindering others.

Nucleophilic and Electrophilic Reactivity of Pyridine-2-thiol and its Derivatives

The dual presence of a nucleophilic sulfur atom and a pyridine ring with both nucleophilic (nitrogen) and electrophilic (carbon) centers endows pyridine-2-thiol with a rich and varied reactivity profile.

Reactivity at the Sulfur Center

The sulfur atom in pyridine-2-thiol, particularly in its deprotonated thiolate form, is a potent nucleophile. This nucleophilicity allows it to participate in a variety of reactions, including alkylation and oxidation. researchgate.netnih.gov

In the presence of suitable electrophiles, such as alkyl halides, the sulfur atom can be readily alkylated to form S-alkyl derivatives. researchgate.netnih.gov This reaction is a common strategy for introducing various functional groups onto the pyridine-2-thiol scaffold.

The sulfur atom is also susceptible to oxidation. wikipedia.orgtandfonline.com A common oxidation reaction is the formation of a disulfide bridge, yielding 2,2'-dipyridyl disulfide. wikipedia.orgresearchgate.net This oxidation can be achieved using various oxidizing agents. tandfonline.comresearchgate.netorganic-chemistry.org The formation of this disulfide is often a reversible process. cdnsciencepub.com

Furthermore, the sulfur atom can coordinate to metal centers, acting as a ligand in the formation of metal complexes. acs.orgcdnsciencepub.comresearchgate.net The bonding in these complexes typically occurs through the sulfur atom. cdnsciencepub.comresearchgate.net

Reactivity of the Pyridine Nitrogen and Ring Carbons

The pyridine nitrogen atom possesses a lone pair of electrons, rendering it basic and nucleophilic. wikipedia.org It can be protonated by acids, as seen in the formation of this compound, and can also react with other Lewis acids. wikipedia.orgwikipedia.org Alkylation and acylation can also occur at the nitrogen atom. wikipedia.org

The carbon atoms of the pyridine ring exhibit different reactivities towards electrophilic and nucleophilic attack. Due to the electron-withdrawing nature of the nitrogen atom, the pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene. wikipedia.orguoanbar.edu.iq When such reactions do occur, they typically favor the 3-position. uoanbar.edu.iqslideshare.netpearson.com

Conversely, the pyridine ring is more susceptible to nucleophilic substitution, particularly at the 2- and 4-positions, which are electron-deficient. wikipedia.orguoanbar.edu.iqslideshare.net The presence of the thiol group at the 2-position can influence the regioselectivity of these reactions.

Redox Chemistry of Pyridine-2-thiol Systems

The redox chemistry of pyridine-2-thiol is primarily centered around the sulfur atom. As mentioned previously, the thiol group can be readily oxidized to form a disulfide. wikipedia.orgtandfonline.comresearchgate.net This process is a key aspect of its chemical behavior and is involved in many of its applications.

The thiol-disulfide interchange is a dynamic process that can be influenced by various factors, including the presence of oxidizing or reducing agents and the pH of the solution. cdnsciencepub.comnih.gov The oxidation of thiols to disulfides can proceed through one- or two-electron pathways, often involving intermediate species such as sulfenic acids or thiyl radicals. nih.gov

In the context of coordination chemistry, the redox state of the metal center can be influenced by the pyridine-2-thiolate (B1254107) ligand. acs.org The electronic properties of the ligand, which can be tuned by introducing substituents on the pyridine ring, can affect the reactivity of the metal complex towards oxidation. acs.org

Electrochemical studies have also been employed to investigate the redox behavior of pyridine-2-thiol and its derivatives. mdpi.comnih.gov These studies provide valuable insights into the electron transfer processes that these compounds can undergo. For instance, in the context of corrosion inhibition, the adsorption of pyridine-2-thiol onto a metal surface can block oxidation processes. mdpi.com

Reaction Kinetics and Thermodynamic Aspects of this compound Transformations

The reactivity of this compound is characterized by several key transformations, including nitrosation, oxidation, and tautomerization/dimerization equilibria. The kinetic and thermodynamic parameters of these reactions have been the subject of detailed mechanistic investigations, providing insight into the behavior of this compound in various chemical environments. Given that this compound exists in equilibrium with its neutral form, 2-mercaptopyridine (B119420) (or its tautomer, pyridine-2-thione), studies conducted in acidic solutions are particularly relevant to understanding the reactivity of the hydrochloride salt.

Nitrosation Kinetics

In mildly acidic aqueous solutions, a condition under which the pyridine nitrogen is protonated, 2-mercaptopyridine (MP) undergoes rapid nitrosation. The reaction proceeds via the thione tautomer and results in the formation of an unstable S-nitroso ion (SNO+) in a reversible process. rsc.org

Kinetic measurements have determined the third-order rate constant, k3, to be approximately 8200 dm⁶ mol⁻² s⁻¹, a value approaching the diffusion-controlled limit for the attack by the nitrosating species, NO+ (or H₂NO₂⁺). rsc.org This rapid reaction is significantly catalyzed by halide ions, such as chloride and bromide. The catalysis by halide ions involves the formation of highly reactive nitrosyl halides (NOCl and NOBr). rsc.org

The reaction of 2-mercaptopyridine with these nitrosyl halides is extremely fast, with bimolecular rate constants also nearing the diffusion limit. rsc.org The S-nitroso intermediate (SNO+) can, in turn, act as an efficient nitrosating agent for other substrates, such as N-methylaniline (NMA). rsc.org In acidic solution, this intermediate can also decompose to form the disulfide, 2,2'-dipyridyl disulfide, and nitric oxide (NO). rsc.org

Table 1: Kinetic and Thermodynamic Data for the Nitrosation of 2-Mercaptopyridine in Acidic Solution

| Parameter | Value | Conditions / Notes | Source |

|---|---|---|---|

| Equilibrium Constant (K_N) | |||

| ca. 1 × 10⁵ dm⁶ mol⁻² | For the formation of SNO+ | rsc.org | |

| 1.3 × 10⁵ dm⁶ mol⁻² | Determined from Cl⁻ catalyzed reaction | rsc.org | |

| 7.9 × 10⁴ dm⁶ mol⁻² | Determined from Br⁻ catalyzed reaction | rsc.org | |

| Rate Constants | |||

| Third-order rate constant (k₃) | 8200 dm⁶ mol⁻² s⁻¹ | For the reaction: MP + HNO₂ + H⁺ | rsc.org |

| Bimolecular rate constant (k_NOCl) | 3.5 × 10⁹ dm³ mol⁻¹ s⁻¹ | For the reaction of MP with NOCl | rsc.org |

| Bimolecular rate constant (k_NOBr) | 3.7 × 10⁹ dm³ mol⁻¹ s⁻¹ | For the reaction of MP with NOBr | rsc.org |

| Second-order rate constant (reverse) | 30 dm³ mol⁻¹ s⁻¹ | For the reaction of SNO⁺ with Cl⁻ | rsc.org |

| Second-order rate constant (reverse) | 2400 dm³ mol⁻¹ s⁻¹ | For the reaction of SNO⁺ with Br⁻ | rsc.org |

Oxidation to Disulfide

Pyridine-2-thiol is readily oxidized to 2,2'-dipyridyl disulfide. This transformation is particularly relevant in the context of its application as a corrosion inhibitor for metals like brass in acidic environments (e.g., 0.5 M H₂SO₄). mdpi.com In such media, the oxidation is not primarily due to atmospheric oxygen but is a redox reaction coupled with the metal surface, specifically with Cu(II) ions that may be present. mdpi.com

While specific rate constants for this oxidation are not extensively detailed in the literature, the transformation is observed to occur over a period of 12-24 hours in the presence of Cu(II) ions. mdpi.com The process is understood to be a form of chemisorption, where a covalent bond is formed between the sulfur atom of the thiol and the copper on the metal surface. mdpi.com The thermodynamics of this surface interaction have been investigated, with the Gibbs free energy of adsorption (ΔG_ads) for pyridine-2-thiol on a brass surface in 0.5 M H₂SO₄ calculated to be -39.08 kJ/mol. This highly negative value indicates a strong, spontaneous adsorption process that leans towards chemisorption. mdpi.com

Tautomerization and Dimerization Thermodynamics

Pyridine-2-thiol exists in a tautomeric equilibrium with its thione form, pyridine-2(1H)-thione. The position of this equilibrium is influenced by the solvent and temperature. nih.govwikipedia.org In the gas phase, the thiol form (2SH) is more stable than the thione form (2S) by approximately 2.61 kcal/mol. However, in solution, particularly in nonpolar solvents, the thione tautomer is thermodynamically favored due to its larger dipole moment. nih.gov

In addition to tautomerization, pyridine-2-thione can form a hydrogen-bonded dimer. The thermodynamics of this dimerization have been studied, revealing it to be an enthalpically driven process. researchgate.net

Table 2: Thermodynamic Parameters for Tautomerization and Dimerization of Pyridine-2-thiol/thione

| Process | Parameter | Value | Conditions / Notes | Source |

|---|---|---|---|---|

| Tautomerization (2SH ⇌ 2S) | ||||

| ΔE (gas phase) | +2.61 kcal/mol | Favors thiol (2SH) | nih.gov | |

| ΔE (cyclohexane) | -1.96 kcal/mol | Favors thione (2S) | nih.gov | |

| ΔH (solution) | -2.6 kcal/mol | Calorimetric, favors thione (2S) | nih.gov | |

| Dimerization (2 x 2S ⇌ Dimer) | ||||

| K_eq(298) | 165 ± 40 M⁻¹ | In C₆D₆ at 298 K | researchgate.net | |

| ΔH | -7.0 ± 0.7 kcal/mol | In C₆D₆ | researchgate.net |

The intramolecular transition state for the tautomerization is energetically high (25-30 kcal/mol), suggesting that the interconversion likely proceeds through the hydrogen-bonded dimer. nih.gov

Applications of Pyridine 2 Thiol Hydrochloride in Advanced Organic Synthesis and Catalysis

Pyridine-2-thiol (B7724439) Hydrochloride as a Reagent in Organic Transformations

In organic synthesis, pyridine-2-thiol, readily generated from its hydrochloride salt, is a key component in reactions that require the activation of carboxylic acids or participation in coupling reactions. Its primary role is to form activated intermediates that facilitate subsequent bond-forming steps.

A principal application of pyridine-2-thiol is in the formation of 2-pyridyl thioesters from carboxylic acids. These thioesters are highly activated acylating agents, facilitating the synthesis of esters and amides, often under mild conditions. The conversion of a carboxylic acid to a 2-pyridyl thioester enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by alcohols or amines.

The formation of the thioester itself can be achieved through various methods, including the use of coupling agents like N,N'-diisopropylcarbodiimide. tandfonline.com Once formed, these activated intermediates react efficiently with a wide range of nucleophiles. For instance, research has demonstrated their utility in the synthesis of complex amides, which are crucial structures in many pharmaceuticals and biologically active molecules. chemrxiv.org Biocatalytic approaches have also harnessed thioesters derived from various thiols for amide bond synthesis, highlighting the broad applicability of this strategy. chemrxiv.org

Furthermore, the reactivity of S-(2-pyridyl) thioates has been exploited for the synthesis of ketones through reactions with Grignard reagents, showcasing a convenient method for C-C bond formation starting from a carboxylic acid derivative. acs.org In the context of peptide synthesis, auxiliary-mediated Native Chemical Ligation (NCL) often employs peptide thioesters to construct large protein chains from smaller peptide fragments, a cornerstone of modern chemical biology. mdpi.comnih.gov

| Reaction Type | Activating Agent/Method | Substrate (Nucleophile) | Product | Research Finding |

| Amide Formation | CARsr-A enzyme / CoA-SH | Amines, Histone Peptides | Amides, Acylated Peptides | A biocatalytic system using a carboxylic acid reductase (CAR) domain generates acyl-S-CoA thioesters in situ, which are then used by acyltransferases for amide synthesis, featuring an efficient thiol recycling system. chemrxiv.org |

| Ketone Synthesis | Pyridine-2-thiol / Grignard Reagent | Grignard Reagents (R-MgX) | Ketones | S-(2-pyridyl) thioates react readily with Grignard reagents, providing a convenient and efficient pathway to synthesize a variety of ketones. acs.org |

| Peptide Ligation | Auxiliary-mediated NCL | N-terminal Cysteine Peptides | Larger Peptides / Proteins | Peptide thioesters are key intermediates in Native Chemical Ligation, where they react chemoselectively with N-terminal cysteine residues to form a native peptide bond, enabling the total synthesis of proteins. mdpi.comnih.gov |

| Thioesterification | Y[N(SiMe3)2]3(μ-Cl)Li(THF)3 | Thiols | Thioesters | A yttrium-based catalyst enables the direct and atom-efficient synthesis of thioesters from aldehydes and thiols under solvent-free conditions. organic-chemistry.org |

Pyridine-2-thiol and its derivatives also play a role in transition-metal-catalyzed cross-coupling reactions. While often employed as ligands, they can also act as thiol surrogates or participate directly in the reaction. For example, derivatives like 4-(2'-mercaptoethyl)pyridine hydrochloride have been investigated as odorless and effective thiol surrogates for Suzuki-Miyaura coupling reactions. acs.org These surrogates introduce the sulfur moiety onto an aromatic ring, which can then be deprotected under mild basic conditions to yield the final arylthiol. acs.org

In other transformations, the trifluoromethyl derivative, 4-(trifluoromethyl)pyridine-2-thiol, undergoes desulfinative cross-coupling reactions to produce sulfinates, demonstrating a direct transformation of the thiol group itself. Metal-free catalytic systems have also been developed where 2-mercaptopyridine (B119420) acts as a catalyst for reactions such as the isodesmic C-H borylation of heteroarenes, showcasing its utility beyond traditional metal-catalyzed processes. wikipedia.orgsmolecule.com

Pyridine-2-thiol and its Derivatives as Ligands in Homogeneous and Heterogeneous Catalysis

The pyridine-2-thiolate (B1254107) anion is an excellent S,N-bidentate ligand, capable of forming stable chelate rings with a wide array of transition metals. researchgate.netcdnsciencepub.com This coordination stabilizes the metal center and allows for fine-tuning of its electronic and steric properties, which is crucial for catalytic activity. The versatility of pyridine-2-thiol and its substituted derivatives has led to their use in both homogeneous and heterogeneous catalysis for a variety of important chemical transformations. researchgate.netresearchgate.net

Complexes formed between transition metals and pyridine-2-thiolate ligands are central to numerous catalytic systems. Metals such as platinum, tungsten, nickel, and copper have been complexed with these ligands to create catalysts for reactions ranging from bond formation to photocatalytic hydrogen evolution. nih.govnih.govacs.orgresearchgate.net

Pyridine-2-thiolate ligands have been instrumental in developing catalysts for carbon-carbon bond formation. One notable area of research involves tungsten acetylene (B1199291) complexes stabilized by pyridine-2-thiolate ligands. nih.govacs.org These complexes are studied as models for the tungstoenzyme acetylene hydratase and provide insight into intramolecular nucleophilic attack on acetylene, leading to acetylene insertion and the formation of new C-C bonds. nih.gov The steric and electronic properties of the pyridine-2-thiolate ligand can be modified to control the reactivity of the tungsten center. nih.govacs.org For example, using a sterically demanding and electron-deficient ligand such as 5-nitro-6-methylpyridine-2-thiolate was shown to prevent the acetylene insertion reaction altogether. nih.gov

| Metal Center | Pyridine-2-thiol Derivative Ligand | Reaction Type | Key Finding |

| Tungsten (W) | Pyridine-2-thiolate (PyS), 6-Methylpyridine-2-thiolate (6-MePyS) | Acetylene Insertion | Tungsten acetylene complexes stabilized by these ligands were synthesized to model the active site of acetylene hydratase. The electronic and steric properties of the ligand control the intramolecular nucleophilic attack on the coordinated acetylene. nih.govacs.org |

| Copper (Cu) | Tris(pyridin-2-ylthio)methane (TPTM) | C(sp³)-Metal Bond Formation | The reaction of the TPTM ligand with a copper(I) source in the presence of oxygen led to the first structurally characterized complex containing a stable Cu(II)–C(sp³) bond, a key structure in many catalytic C-C coupling cycles. researchgate.net |

| Palladium (Pd) | Thiazolo[5,4-C]pyridine-2-thiol core | Suzuki–Miyaura Coupling | The thiazolo-pyridine core, synthesized using thiol-containing reagents, serves as a scaffold for creating ligands used in palladium-catalyzed Suzuki-Miyaura reactions to form C-C bonds. |

The formation of bonds between carbon and heteroatoms (such as oxygen, nitrogen, or sulfur) is fundamental in organic synthesis. Pyridine-derived ligands, including thiolates, are effective in catalytic systems designed for these transformations. Copper catalysts bearing pyridine-based ligands have been successfully used for the hydroxylation of aryl halides to form phenols (C-O bond formation). beilstein-journals.org

| Metal Center/System | Pyridine-2-thiol Derivative Ligand | Reaction Type | Key Finding |

| Nickel (Ni) | Pyridine-2-thiolate (pyS) | Photocatalytic Hydrogen Evolution (H-H bond) | Ni(bpy)(pyS)₂ complexes are efficient photocatalysts for H₂ evolution. Studies show that protonation causes the pyS⁻ ligand to dissociate, and the resulting solvated Ni complex acts as the electron acceptor. nih.govacs.org |

| Copper (Cu) | Pyridine-2-aldoxime (PAO) | Hydroxylation of Aryl Halides (C-O bond) | A Cu₂O catalyst with the pyridine-derived ligand PAO effectively converts aryl iodides and electron-deficient aryl bromides/chlorides into phenols in water. beilstein-journals.org |

| Platinum (Pt) / Thallium (Tl) | Pyridine-2-thiolate (Spy), 5-CF₃-Pyridine-2-thiolate | C-S and C-N bond coordination in self-assembly | The reaction of platinum complexes with thallium(I) pyridine-2-thiolates leads to the self-assembly of bimetallic species and extended chains, driven by Pt-Tl and Tl-S/N interactions. acs.org |

| Metal-Free | 2-Mercaptopyridine | C-H Borylation (C-B bond) | 2-Mercaptopyridine can act as a metal-free catalyst for the isodesmic C-H borylation of heteroarenes, offering an environmentally friendly route to valuable organoboron compounds. wikipedia.orgsmolecule.com |

Transition Metal Catalysis Involving Pyridine-2-thiol Ligands

Asymmetric Catalysis with Chiral Pyridine-2-thiol Derivatives

Chiral ligands derived from pyridine-2-thiol are instrumental in the field of asymmetric catalysis, where the goal is to synthesize specific enantiomers of chiral molecules. These ligands, which often feature a combination of nitrogen and sulfur donor atoms, can coordinate with transition metals to form highly effective and selective catalysts. acs.org The inherent stability and well-understood chemistry of the pyridine (B92270) ring make it an attractive framework for designing these ligands. diva-portal.org

One of the notable successes in this area is the use of chiral pyridine thiols and their corresponding thioether derivatives in palladium-catalyzed allylic substitution reactions. acs.org For instance, in the reaction of 1,3-diphenylprop-2-enyl acetate (B1210297) with malonate esters, the use of these ligands has resulted in exceptionally high enantiomeric excess (up to 98%) and chemical yields (up to 96%). acs.org The design of these ligands often incorporates rigid thioketones to predefine the coordination geometry, which is a key factor in achieving such high levels of stereocontrol. acs.org

The synthesis of these chiral ligands is often achieved through modular approaches, allowing for systematic variation of their steric and electronic properties. diva-portal.org This tunability is crucial for optimizing the catalyst's performance for a specific transformation. For example, chiral pyridyl alcohols can be synthesized from the chiral pool and subsequently converted into phosphinite and phosphite (B83602) ligands. diva-portal.org These ligands have been successfully employed in palladium-catalyzed allylic alkylations, demonstrating moderate to good enantioselectivities. diva-portal.org The absolute configuration of the resulting product is often determined by the stereochemistry of the carbinol carbon in the ligand. diva-portal.org

The development of C2-symmetrical bidentate ligands has been a particularly fruitful strategy, as this symmetry element can simplify the analysis of the catalytic cycle and reduce the number of possible reaction pathways. acs.org However, non-symmetrical bidentate ligands containing the pyridine-2-thiol motif have also proven to be effective, with the different ligating atoms influencing the reactivity of the metal center and directing the nucleophilic attack. acs.org

| Ligand Type | Reaction | Metal | Max. Enantiomeric Excess (ee) | Ref. |

| Chiral Pyridine Thioether | Allylic Substitution | Pd | 98% | acs.org |

| Chiral Pyridyl Phosphinite | Allylic Alkylation | Pd | Moderate | diva-portal.org |

| Chiral Pyridyl Phosphite | Allylic Alkylation | Pd | Moderate | diva-portal.org |

Organocatalysis Utilizing Pyridine-2-thiol Scaffolds

The pyridine-2-thiol framework is also a valuable scaffold in the burgeoning field of organocatalysis, which utilizes small organic molecules to catalyze chemical reactions. This approach offers a more sustainable and environmentally friendly alternative to traditional metal-based catalysts. organic-chemistry.orguni-giessen.de

A notable example is the use of pyridine-2,6-dicarboxylic acid as a bifunctional organocatalyst for the hydrophosphonylation of aldehydes and ketones. organic-chemistry.org This reaction, which produces α-hydroxy phosphonates, is carried out in water, further enhancing its green credentials. organic-chemistry.org The catalyst demonstrates high efficiency, affording excellent yields in short reaction times. organic-chemistry.org The proposed mechanism involves the acidic carboxylic acid groups activating the carbonyl substrate, while the pyridine nitrogen may also play a role in the catalytic cycle. The catalyst is also reusable, maintaining its activity over multiple cycles. organic-chemistry.org

Derivatives of pyridine have also been explored in other organocatalytic transformations. For instance, 2-(aminomethyl)pyridine has shown good catalytic activity in the formation of hydrazones and oximes at neutral pH. nih.govacs.org This type of catalysis is significant for bioconjugation and chemical biology applications. The catalytic activity is attributed to the ability of the pyridine derivative to facilitate proton transfer and activate the reacting species. nih.gov

The versatility of the pyridine scaffold allows for the development of catalysts with tailored properties. For example, bicyclic pyridine-type catalysts have been used in the ring-opening copolymerization of polyesters, providing control over the molecular weight dispersity of the resulting polymers. rsc.org This level of control is crucial for tailoring the physical and optical properties of materials for applications such as 3D and 4D printing. rsc.org

| Catalyst | Reaction Type | Key Features | Ref. |

| Pyridine-2,6-dicarboxylic acid | Hydrophosphonylation | Bifunctional, Water-based, Reusable | organic-chemistry.org |

| 2-(Aminomethyl)pyridine | Hydrazone/Oxime Formation | Active at neutral pH | nih.govacs.org |

| Bicyclic Pyridine Derivatives | Ring-Opening Copolymerization | Control over polymer dispersity | rsc.org |

Photoredox Catalysis and Pyridine-2-thiol Derivatives

Pyridine-2-thiol derivatives are increasingly finding applications in photoredox catalysis, a powerful strategy that uses visible light to initiate single-electron transfer processes. acs.org This approach enables the activation of stable organic molecules under mild reaction conditions, opening up new avenues for chemical synthesis. sigmaaldrich.com

In one notable application, pyridine derivatives are used to facilitate the formation of carbon-sulfur bonds. beilstein-journals.org The catalytic cycle involves the photoexcited state of a photocatalyst, which is reductively quenched by a thiol to generate a thiyl radical. A pyridine derivative then acts as a base to deprotonate the resulting radical cation, regenerating the active thiyl radical. beilstein-journals.org This methodology has been successfully applied to the reaction of various alkyl and benzyl (B1604629) thiols with alkenes and styrenes, and it tolerates a wide range of functional groups. beilstein-journals.org

Pyridine derivatives can also play a more direct role in the photocatalytic cycle. For instance, in certain reactions, a pyridine derivative can activate an α-haloester substrate, which then participates in a photoredox cycle where molecular oxygen serves as the terminal oxidant. acs.org This strategy has been used to synthesize valuable α-keto esters. acs.org

The imidazo[1,2-a]pyridine (B132010) core, a structure related to pyridine-2-thiol, has also been a focus of photoredox catalysis research. beilstein-journals.org Methods have been developed for the direct C-H thiocyanation of these scaffolds using a photocatalyst and a simple thiocyanate (B1210189) source. beilstein-journals.org This provides a direct route to versatile sulfur-containing compounds that are precursors to many other important functional groups and heterocycles. beilstein-journals.org

The ability of pyridine derivatives to participate in both the inner and outer spheres of the photocatalytic cycle, acting as ligands, bases, or even as part of the substrate, highlights their versatility in this rapidly evolving field. acs.orgbeilstein-journals.orgbeilstein-journals.org

| Catalytic System | Reaction Type | Role of Pyridine Derivative | Ref. |

| Ir(dF(CF3)ppy)2(dtbbpy)]PF6 / Pyridine | C-S Bond Formation | Base to generate thiyl radical | beilstein-journals.org |

| Ru(bpy)32+ / Pyridine Derivative | α-Keto Ester Synthesis | Activation of α-haloester | acs.org |

| Eosin Y / Ammonium (B1175870) Thiocyanate | C-H Thiocyanation of Imidazo[1,2-a]pyridines | Part of the core scaffold being functionalized | beilstein-journals.org |

Coordination Chemistry and Ligand Design with Pyridine 2 Thiol Ligands

Chelation Modes and Coordination Geometries of Pyridine-2-thiol (B7724439) to Metal Centers

The pyridine-2-thiolate (B1254107) ligand's flexibility allows it to adopt a wide variety of coordination modes, making it a subject of significant interest in inorganic chemistry. unioviedo.escdnsciencepub.com Its binding behavior is influenced by the metal center's nature, the presence of other ligands, and reaction conditions.

Pyridine-2-thiolate is known for its ability to function with varying denticity:

Monodentate Coordination : In this mode, the ligand binds to a single metal center through just one of its donor atoms. Most commonly, this occurs via the sulfur atom, which is the softer donor and preferred by many transition metals. cdnsciencepub.comunioviedo.es This S-coordination is observed in complexes with metals like copper(I), silver(I), and platinum(II). researchgate.netresearchgate.netcapes.gov.br For instance, in some complexes, the ligand exists in its neutral thione form and coordinates solely through the sulfur atom. capes.gov.br Less commonly, monodentate coordination can occur through the nitrogen atom.

Bidentate Coordination : The most common coordination mode for pyridine-2-thiolate is as a bidentate chelating ligand, where both the nitrogen and sulfur atoms bind to the same metal center. unioviedo.escdnsciencepub.com This forms a stable four-membered chelate ring. This N,S-chelation has been established in numerous complexes, including those of vanadium, tin, and palladium. cdnsciencepub.comufl.educsic.es The small "bite angle" of the ligand, a consequence of the four-membered ring, often leads to distorted coordination geometries around the metal center. cdnsciencepub.comcapes.gov.br

Polydentate (Bridging) Coordination : The ligand can also act as a bridge between two or more metal centers. This can occur in several ways:

μ-S Bridging : The sulfur atom can bridge two metals. unioviedo.esresearchgate.net

μ-N,S Bridging : Both nitrogen and sulfur atoms can be involved in bridging, connecting different metal ions. cdnsciencepub.comcsic.es

μ₃ to μ₅ Bridging : In multinuclear cluster chemistry, particularly with ruthenium, the pyridine-2-thiolate ligand has demonstrated remarkable versatility, binding to three, four, or even five metal centers simultaneously. unioviedo.es An unprecedented quintuply-bridging (μ₅) mode was observed in a hexaruthenium cluster, where the sulfur atom binds to four ruthenium atoms and the nitrogen atom binds to a fifth. unioviedo.es

The coordination of pyridine-2-thiolate is characterized by the interplay between its sulfur and nitrogen donor atoms. cdnsciencepub.com

Sulfur Coordination : As a soft donor, the sulfur atom readily coordinates to soft and borderline metal ions like Pd(II), Pt(II), Cu(I), and Ag(I). researchgate.netrsc.orgcdnsciencepub.com In many complexes, particularly those studied by infrared spectroscopy, bonding is confirmed to occur exclusively through the sulfur atom, with the ligand present in the thione (C=S) form. cdnsciencepub.comrsc.org

Nitrogen Coordination : While less common in monodentate arrangements, the hard nitrogen donor atom's involvement is crucial for chelation.

Mixed-Atom (N,S) Coordination : The simultaneous coordination of both nitrogen and sulfur to a metal center (N,S-chelation) is a defining feature of pyridine-2-thiolate's chemistry. cdnsciencepub.comufl.edu This mode is found in complexes across the periodic table, from transition metals to main group elements. cdnsciencepub.comcapes.gov.br In some dinuclear complexes, multiple coordination modes coexist. For example, a dinuclear palladium complex was found to feature three different types of pyridine-2-thiolate coordination simultaneously: N,S-bridging, S-bridging, and terminal S-bonding. csic.es Similarly, a tin(IV) complex, Sn(pyS)₄, was shown to contain both bidentate (N,S-chelating) and monodentate (S-bonding) ligands in the same molecule. cdnsciencepub.com

Synthesis and Characterization of Metal Complexes of Pyridine-2-thiol

The synthesis of metal complexes with pyridine-2-thiol (pySH) or its deprotonated form (pyS⁻) typically involves the reaction of a metal salt with the ligand in a suitable solvent. jscimedcentral.com The starting material is often Pyridine-2-thiol hydrochloride, which is deprotonated in situ or prior to the reaction. jscimedcentral.com Characterization relies on a suite of analytical techniques, including single-crystal X-ray diffraction, infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis.

A vast number of complexes have been prepared with transition metals.

Synthesis : Common synthetic routes involve reacting metal halides, acetates, or other precursors with pyridine-2-thiol in solvents like ethanol (B145695), tetrahydrofuran (B95107) (THF), or acetonitrile. ufl.edursc.orgjscimedcentral.com For example, reacting VOCl₂(THF)₂ with sodium pyridine-2-thiolate (Na(pyt)) in THF yields the dinuclear oxovanadium(IV) complex [V₂O₂(pyt)₄]. ufl.edu Similarly, ruthenium carbonyl, Ru₃(CO)₁₂, reacts with pyS-SnPh₃ to produce complex ruthenium-tin-sulfur clusters through the cleavage of the tin-sulfur bond. waikato.ac.nz

Characterization and Examples :

Vanadium : Complexes of V(II), V(III), and V(IV) have been synthesized. ufl.educapes.gov.br [V(tmeda)(pyt)₂] is a rare example of a V(II) thiolate complex, featuring two chelating pyt⁻ ligands leading to a distorted octahedral geometry. ufl.educapes.gov.br

Ruthenium : Ruthenium forms complex multinuclear clusters where the pyt⁻ ligand exhibits high denticity. The hexanuclear cluster [Ru₆(μ₃-H)(μ₅-k²-Spy)(μ-CO)(CO)₁₅] is formed from the reaction of [Ru₃(CO)₁₂] with 2-mercaptopyridine (B119420). unioviedo.es

Palladium and Platinum : These metals form a variety of mononuclear and dinuclear complexes. acs.orgacs.org The reaction of [MCl₂(dppm)] (M=Pd, Pt) with Na(pyt) can lead to mononuclear species like [Pt(S-pyS)₂(dppm)] or dinuclear complexes such as the A-frame structure [Pd₂(μ₂-S,N-pyS)(μ₂-κ²S-pyS)(μ₂-dppm)(S-pyS)₂], which showcases three different coordination modes of the pyt⁻ ligand. csic.es

Copper : Copper(I) and Copper(II) complexes are known. Cu(II) salts are often reduced by the thiol to form Cu(I) complexes, coordinating the ligand in its neutral thione form. capes.gov.br

| Metal | Complex Formula | Coordination Mode(s) of Pyridine-2-thiolate | Metal Coordination Geometry |

|---|---|---|---|

| Vanadium(II) | [V(tmeda)(pyt)₂] | N,S-bidentate chelation | Distorted Octahedral |

| Vanadium(IV) | [V₂O₂(pyt)₄] | μ-η¹:η² bridging and N,S-bidentate chelation | Distorted Square Pyramidal |

| Ruthenium | [Ru₆(μ₃-H)(μ₅-k²-Spy)(μ-CO)(CO)₁₅] | μ₅-N,S bridging | Basal-edge-bridged square pyramid (cluster) |

| Palladium(II) | [Pd₂(μ-S,N-pyS)(μ-S-pyS)(μ-dppm)(S-pyS)₂] | μ-N,S bridging, μ-S bridging, κ¹-S monodentate | Square Planar (each Pd) |

| Platinum(II) | [Pt(S-pyS)₂(dppm)] | κ¹-S monodentate | Square Planar |

| Copper(I) | [Cu(2-SC₅H₂NH-3-SiMe₃-6-SiEt₃)₂Cl] | κ¹-S monodentate (neutral thione) | Distorted Tetrahedral |

Pyridine-2-thiolate also forms stable complexes with main group elements, particularly those from group 14.

Synthesis : These complexes are typically prepared by reacting a metal halide with pyridine-2-thiol or its salt. For instance, tin(IV) complexes can be synthesized by reacting Sn(SPh)₄ with pyridine-2-thiol, leading to ligand exchange. cdnsciencepub.com

Characterization and Examples :

Tin (Sn) : A range of Sn(II) and Sn(IV) complexes have been structurally characterized. cdnsciencepub.comresearchgate.net The complex Sn(pyS)₄ features a six-coordinate tin atom with two N,S-chelating ligands and two S-monodentate ligands. cdnsciencepub.com The crystal structure reveals a highly distorted octahedral geometry. Dichloride complexes like Cl₂Sn(pyS)₂ also feature N,S-chelation. cdnsciencepub.comresearchgate.net

Germanium (Ge) and Silicon (Si) : The complexes Cl₂Ge(pyS)₂ and Cl₂Si(pyS)₂ are isostructural with the tin analogue, containing two N,S-chelating pyridine-2-thiolate ligands that result in a distorted octahedral geometry around the central element. researchgate.net

Bismuth (Bi) : Bismuth(III) is known to form complexes where the pyridine-2-thiol ligand bonds through the sulfur atom. researchgate.netcdnsciencepub.com

| Element | Complex Formula | Coordination Mode(s) of Pyridine-2-thiolate | Central Atom Coordination Geometry |

|---|---|---|---|

| Tin(IV) | Sn(pyS)₄ | N,S-bidentate chelation and κ¹-S monodentate | Distorted Octahedral |

| Tin(IV) | Cl₂Sn(pyS)₂ | N,S-bidentate chelation | Distorted Octahedral |

| Germanium(IV) | Cl₂Ge(pyS)₂ | N,S-bidentate chelation | Distorted Octahedral |

| Silicon(IV) | Cl₂Si(pyS)₂ | N,S-bidentate chelation | Distorted Octahedral |

The coordination chemistry of pyridine-2-thiol with f-block elements is less developed compared to transition metals, but some examples exist. The interaction is often dominated by the hard-hard principle, yet the soft sulfur donor can still play a role.

Lanthanides : The synthesis of lanthanide complexes with ligands containing thiol groups has been reported. For instance, coordination compounds of bis(pyrid-2-yl) disulfides with lanthanide ions have been described. researchgate.net Europium pyridinethiolate complexes have been synthesized and studied for their thermolysis properties. acs.org The coordination often involves other ligands, such as in pyridine-soluble ytterbium thiolates, Yb(EPh)₂(py)ₓ (E=S, Se), which form coordination complexes with pyridine (B92270). acs.org The design of specific lanthanide tags for biomolecules has utilized pyridine-dicarboxylic acid backbones functionalized with thiol-reactive groups, demonstrating the compatibility of these functionalities. nih.gov

Actinides : Research into actinide complexes with sulfur-containing ligands is driven partly by interests in nuclear waste separation. mdpi.com While the understanding of actinide coordination is less complete than for other elements, studies have shown that ligands with soft donor atoms can differentiate between actinides and lanthanides. mdpi.combohrium.com Complexes of thorium and uranium have been noted to exhibit sulfur bonding. imperial.ac.uk However, specific, well-characterized examples of actinide complexes with pyridine-2-thiol as the primary ligand are not extensively documented in the surveyed literature. Most research focuses on ligands with harder N-donor atoms, like 2,6-bis(1,2,4-triazin-3-yl)pyridine (BTP), for actinide complexation. mdpi.com

Table of Compound Names

| Compound Name | Abbreviation/Formula |

|---|---|

| Pyridine-2-thiol | pySH |

| This compound | C₅H₅NS·HCl |

| Pyridine-2-thiolate | pyt⁻, pyS⁻ |

| Sodium pyridine-2-thiolate | Na(pyt) |

| Bis(diphenylphosphino)methane | dppm |

| N,N,N',N'-tetramethylethylenediamine | tmeda |

| Tetrahydrofuran | THF |

| [V(tmeda)(pyt)₂] | Vanadium(II) bis(pyridine-2-thiolate) (N,N,N',N'-tetramethylethylenediamine) |

| [V₂O₂(pyt)₄] | Di-μ-oxo-bis[bis(pyridine-2-thiolato)vanadium(IV)] |

| [Ru₆(μ₃-H)(μ₅-k²-Spy)(μ-CO)(CO)₁₅] | Hexaruthenium hydride carbonyl pyridine-2-thiolate cluster |

| [Pt(S-pyS)₂(dppm)] | Bis(pyridine-2-thiolato)bis(diphenylphosphino)methane platinum(II) |

| [Pd₂(μ₂-S,N-pyS)(μ₂-κ²S-pyS)(μ₂-dppm)(S-pyS)₂] | Dinuclear palladium(II) pyridine-2-thiolate dppm complex |

| Sn(pyS)₄ | Tetrakis(pyridine-2-thiolato)tin(IV) |

| Cl₂Sn(pyS)₂ | Dichlorobis(pyridine-2-thiolato)tin(IV) |

| Cl₂Ge(pyS)₂ | Dichlorobis(pyridine-2-thiolato)germanium(IV) |

| Cl₂Si(pyS)₂ | Dichlorobis(pyridine-2-thiolato)silicon(IV) |

| Ru₃(CO)₁₂ | Triruthenium dodecacarbonyl |

| VOCl₂(THF)₂ | Dichlorodioxovanadium-bis(tetrahydrofuran) |

| [MCl₂(dppm)] | Dichlorobis(diphenylphosphino)methane metal(II) |

| Yb(EPh)₂(py)ₓ | Bis(phenylchalcogenolato)ytterbium(II) pyridine solvate |

Spectroscopic and Structural Analysis of Pyridine-2-thiol Metal Complexes

A variety of spectroscopic methods are employed to characterize these complexes. cdnsciencepub.comrsc.org Infrared (IR) and Far-IR spectroscopy are instrumental in determining the coordination mode of the pyridine-2-thiol ligand. cdnsciencepub.com The presence or absence of the N-H stretching frequency can confirm whether the ligand is in its thiol or thione form. rsc.org Shifts in the vibrational frequencies of the pyridine ring and the C=S bond upon complexation provide evidence for the involvement of the nitrogen and/or sulfur atoms in bonding. nih.govresearchgate.net Far-IR spectroscopy is particularly useful for identifying metal-ligand stretching vibrations, such as M-S and M-N bonds, which directly confirms coordination. cdnsciencepub.com

Electronic spectroscopy (UV-Vis) reveals information about the electronic transitions within the complex, which are indicative of the coordination geometry and the nature of the metal-ligand bonding. cdnsciencepub.com For instance, the d-d transitions observed for transition metal complexes can help assign a tetrahedral or square planar geometry around the metal center. cdnsciencepub.comcdnsciencepub.com Additionally, intense bands in the UV-Vis spectrum are often assigned to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions, providing insights into the electronic communication between the metal and the pyridine-2-thiol ligand. cdnsciencepub.comaip.org

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and where applicable, ³¹P NMR, is a powerful tool for characterizing the structure of these complexes in solution. unesp.bracs.orgajol.info Chemical shift changes in the pyridine ring protons and carbons upon coordination provide evidence for the binding of the ligand to the metal center. unesp.brconicet.gov.ar For diamagnetic complexes, NMR can provide detailed information about the symmetry and isomeric purity of the species in solution. acs.org

Table 1: Selected Spectroscopic Data for Pyridine-2-thiol Metal Complexes

| Complex | Spectroscopic Technique | Key Observation | Reference |

| [Co(Pyridine-2-thiol)₂X₂] (X=Cl, Br, I) | Electronic Spectroscopy, Magnetism | Tetrahedral geometry indicated by visible and near-IR bands and magnetic moments. | cdnsciencepub.com |

| [Ni(Pyridine-2-thiol)₄]²⁺ | Electronic Spectroscopy, Magnetism | Square planar geometry suggested by a visible absorption band near 16,700 cm⁻¹ and diamagnetism. | cdnsciencepub.com |

| [Ga(mpo)₃] (mpo = pyridine-2-thiolato-1-oxide) | ¹³C NMR | Change in chemical shift of C1 from ~168 ppm to 156-159 ppm upon coordination. | unesp.br |

| [Cu(HL)Cl]Cl·H₂O (HL = 6-(3-thienyl)pyridine-2-thiosemicarbazone) | Electronic Spectroscopy | S→Cu charge transfer band observed, indicating coordination of the sulfur atom. | aip.org |

| [Mn(CO)₃(PPh₃)(κ²-NS₂C₃H₄)] | ¹H NMR | Two equal intensity singlets consistent with two equivalent 2-thiazoline-2-thiolato ligands. | marquette.edu |

| [Ru(RaaiR')₂(S-Pyridine)] | UV-Vis Spectroscopy | Intense charge-transfer bands observed. | scispace.com |

| Pyridine-2-thiol on brass in H₂SO₄ | UV-Vis Spectroscopy | Over time, inhibitor peaks diminish and a new peak for dipyridyl disulfide appears. | mdpi.com |

Electronic Structure and Bonding in Pyridine-2-thiol Metal Complexes

The electronic structure and nature of the bonding in pyridine-2-thiol metal complexes are critical to understanding their reactivity and properties. Computational methods, particularly density functional theory (DFT), have become indispensable tools for elucidating these aspects, complementing experimental data. ajol.infosemanticscholar.org

In its neutral form, pyridine-2-thiol exists in a tautomeric equilibrium with pyridine-2(1H)-thione, with the thione form generally being more stable. semanticscholar.org Upon coordination to a metal, the ligand typically acts as a monoanionic ligand, deprotonating to form the pyridine-2-thiolate anion. The bonding in these complexes predominantly occurs through the sulfur atom, which acts as a soft donor, readily coordinating to a variety of metal ions. cdnsciencepub.comrsc.orgcdnsciencepub.com This S-coordination is a recurring theme in the chemistry of pyridine-2-thiol complexes. cdnsciencepub.com

The nitrogen atom of the pyridine ring can also participate in coordination, leading to a bidentate chelate or bridging coordination mode. nih.govresearchgate.net The mode of coordination is influenced by several factors, including the nature of the metal ion, the other ligands present in the coordination sphere, and the reaction conditions.

Theoretical calculations have provided detailed insights into the electronic distribution and molecular orbitals of these complexes. ajol.infowaikato.ac.nzkcl.ac.uk The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest as they govern the electronic transitions and reactivity of the complex. ajol.info In many pyridine-2-thiol metal complexes, the HOMO is often localized on the ligand, particularly the sulfur atom, while the LUMO is centered on the metal or other ligands. This arrangement facilitates the ligand-to-metal charge transfer (LMCT) transitions observed in their electronic spectra. ajol.info

The metal-sulfur bond in these complexes has a significant covalent character, which is a consequence of the good overlap between the metal d-orbitals and the sulfur p-orbitals. researchgate.net This covalency contributes to the stability of the complexes. The π-system of the pyridine ring can also engage in π-bonding interactions with the metal center, further influencing the electronic structure and stability of the complex. ajol.info

Computational studies have also been used to analyze the electronic structure of more complex systems, such as bimetallic and cluster compounds containing the pyridine-2-thiolate ligand. waikato.ac.nzkcl.ac.uk These studies help to rationalize the observed geometries and explain the nature of the metal-metal and metal-ligand interactions within these intricate structures. The natural bonding orbital (NBO) method, for instance, has been employed to analyze the electronic structure in detail. waikato.ac.nz

Advanced Spectroscopic and Spectrometric Characterization in Pyridine 2 Thiol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

NMR spectroscopy is a cornerstone technique for the characterization of Pyridine-2-thiol (B7724439) hydrochloride. It provides unparalleled detail about the molecular structure by probing the magnetic properties of atomic nuclei. The existence of a thiol-thione tautomerism in the neutral form, Pyridine-2-thiol, adds a layer of complexity that NMR is well-suited to investigate. In the hydrochloride salt, the protonation of the pyridine (B92270) nitrogen significantly influences the chemical shifts of the surrounding nuclei.

¹H NMR, ¹³C NMR, and Heteronuclear NMR (e.g., ¹⁵N, ⁷⁷Se, ¹¹⁹Sn)

¹H and ¹³C NMR: One-dimensional ¹H and ¹³C NMR spectra are fundamental for the initial structural verification of Pyridine-2-thiol and its derivatives. In the ¹H NMR spectrum of the neutral form in a solvent like DMSO-d₆, the aromatic protons typically appear as distinct multiplets in the downfield region (approx. 6.5-7.8 ppm), while the labile N-H proton of the thione tautomer gives a broad signal further downfield (around 13.5 ppm). researchgate.net Upon formation of the hydrochloride salt, the protonation of the pyridine nitrogen leads to a general downfield shift of the ring proton signals due to the increased deshielding effect of the positively charged nitrogen.

The ¹³C NMR spectrum of the neutral form shows a characteristic signal for the C=S carbon of the dominant thione tautomer at approximately 177.7 ppm in DMSO-d₆. emerypharma.com The other four carbon atoms of the pyridine ring resonate in the aromatic region (approx. 112-138 ppm). emerypharma.com Similar to the proton spectrum, the carbon signals are expected to shift downfield in the hydrochloride salt due to the inductive effect of the protonated nitrogen.

| Position | ¹H Chemical Shift (DMSO-d₆) researchgate.net | ¹³C Chemical Shift (DMSO-d₆) emerypharma.com |

|---|---|---|

| C2 (C=S) | - | 177.7 |

| C3 | 7.31 (d) | 112.8 |

| C4 | 6.77 (t) | 133.0 |

| C5 | 7.43 (t) | 137.5 |

| C6 | 7.67 (d) | 137.9 |

| N-H | ~13.5 (br s) | - |

Heteronuclear NMR:

¹⁵N NMR: This technique is highly sensitive to the electronic environment of the nitrogen atom. For pyridine, the ¹⁵N chemical shift changes significantly upon protonation, typically shifting upfield by a large margin (e.g., >90 ppm). researchgate.netresearchgate.net In its neutral form, the nitrogen in pyridine resonates at a particular frequency, but when it becomes protonated in Pyridine-2-thiol hydrochloride, this signal shifts dramatically, providing clear evidence of salt formation. researchgate.net The coordination of the pyridine nitrogen to a metal center also induces significant, though typically downfield, shifts. nih.gov

⁷⁷Se and ¹¹⁹Sn NMR: These techniques are employed when Pyridine-2-thiol is used as a ligand in complexes with selenium or tin, or when selenium is incorporated into the molecule itself.

⁷⁷Se NMR: For a selenium analogue, such as Pyridine-2-selenol, the ⁷⁷Se chemical shift would be highly indicative of its chemical state. Selenolates (RSe⁻) typically resonate between -270 and -240 ppm, while selenols (RSeH) appear around -80 ppm, and diselenides are found much further downfield (230–360 ppm). researchgate.net This makes ⁷⁷Se NMR a powerful tool for studying redox processes and coordination chemistry of such selenium-containing pyridine derivatives. researchgate.net

¹¹⁹Sn NMR: In the study of organotin complexes involving the pyridine-2-thiolate (B1254107) ligand, ¹¹⁹Sn NMR is crucial for determining the coordination number and geometry of the tin center. For instance, in Sn(IV) complexes, five-coordinate species (e.g., Sn(EPh)₃(C₅H₄NS-N,S)) can be distinguished from six-coordinate species (e.g., Sn(EPh)₂(C₅H₄NS-S)(C₅H₄NS-N,S)) based on their distinct ¹¹⁹Sn chemical shifts. cdnsciencepub.comrsc.org The chemical shift provides valuable information on ligand exchange and redistribution reactions in solution. cdnsciencepub.com

2D NMR Techniques for Connectivity and Conformation

Two-dimensional NMR experiments are essential for unambiguously assigning all proton and carbon signals, especially in complex derivatives or when signals overlap in 1D spectra.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.comlibretexts.org For this compound, COSY would show cross-peaks connecting adjacent protons on the pyridine ring (e.g., H3-H4, H4-H5, H5-H6), confirming their connectivity and aiding in the assignment of the individual multiplets. emerypharma.com

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). wikipedia.org This is the primary method for assigning the ¹³C signals for the proton-bearing carbons (C3, C4, C5, and C6) by linking them to their already-assigned proton resonances.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons (typically two or three bonds). emerypharma.comwikipedia.org This is particularly valuable for identifying and assigning quaternary carbons, which are not observed in HSQC/HMQC spectra. For this compound, HMBC would show correlations from the ring protons to the C=S carbon (C2), helping to confirm its assignment. For example, the proton at position 6 (H6) would be expected to show a correlation to both C2 and C5.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For the neutral Pyridine-2-thiol (C₅H₅NS), the calculated exact mass is 111.01427034 Da. nih.gov An experimental HRMS measurement yielding a mass very close to this value would confirm the elemental formula and, by extension, the identity of the compound. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically used to study the fragmentation of a selected precursor ion. rsc.org In an MS/MS experiment, the molecular ion of Pyridine-2-thiol (m/z 111) would be isolated and then fragmented by collision with an inert gas (Collision-Induced Dissociation, CID). rsc.org The resulting fragment ions are then analyzed to provide structural information.

The standard electron ionization mass spectrum of Pyridine-2-thiol shows a prominent molecular ion peak at m/z 111, which is often the base peak. nih.gov Common fragmentation pathways for pyridine-containing compounds involve the loss of small, stable molecules or radicals. A plausible fragmentation pattern for the molecular ion of Pyridine-2-thiol could involve the loss of hydrogen cyanide (HCN, 27 Da) from the pyridine ring, a characteristic fragmentation for pyridines, leading to a fragment ion at m/z 84. Another possible fragmentation is the loss of a thiocarbonyl group (CS, 44 Da), which would result in a fragment ion at m/z 67. nih.gov Analysis of these fragmentation pathways in an MS/MS experiment provides strong evidence for the core structure of the molecule.

| m/z | Proposed Identity | Possible Origin |

|---|---|---|

| 111 | [C₅H₅NS]⁺˙ (Molecular Ion) | - |

| 84 | [C₄H₄S]⁺˙ | Loss of HCN from molecular ion |

| 78 | [C₅H₄N]⁺ | Loss of SH radical |

| 67 | [C₄H₅N]⁺˙ | Loss of CS from molecular ion |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net These techniques are particularly useful for studying the tautomeric equilibrium between the thiol and thione forms of Pyridine-2-thiol and for identifying key functional groups.

In solution and in the solid state, Pyridine-2-thiol exists predominantly as the 2-pyridinethione tautomer. wikipedia.org IR spectroscopy provides clear evidence for this. A key vibrational mode is the S-H stretch of the thiol form, which is expected around 2500-2600 cm⁻¹. The absence of a significant band in this region and the presence of a strong N-H stretching band (around 3000-3200 cm⁻¹) and a C=S stretching band (around 1100-1250 cm⁻¹) confirm the dominance of the thione tautomer. researchgate.net

For this compound, the most significant change in the IR spectrum is the appearance of a broad and strong absorption band corresponding to the N⁺-H stretch, typically found in the 2400-2800 cm⁻¹ region. This band is a definitive indicator of the formation of the pyridinium (B92312) salt.

Raman spectroscopy, which relies on changes in polarizability during a vibration, is also a valuable tool. The pyridine ring breathing modes, which are characteristic of the pyridine structure, are typically strong in the Raman spectrum and appear in the 990-1050 cm⁻¹ range. The C=S stretching vibration also gives rise to a Raman signal. Comparing the IR and Raman spectra can help in assigning vibrational modes based on their symmetry properties, as some modes may be active in one technique but not the other.

| Vibrational Mode | Expected Region (cm⁻¹) | Comments |

|---|---|---|

| N-H stretch (thione) | 3000-3200 | Confirms thione tautomer |

| Aromatic C-H stretch | 3000-3100 | Characteristic of the pyridine ring |

| C=C / C=N ring stretch | 1400-1600 | Multiple bands corresponding to pyridine ring vibrations |

| C=S stretch (thione) | 1100-1250 | Key indicator of the thione form |

| Ring breathing | 990-1050 | Often strong in Raman spectra |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for investigating the electronic structure of this compound. The molecule's chromophore, primarily the pyridine ring, gives rise to characteristic electronic transitions. Similar to pyridine, its spectrum is expected to be dominated by π → π* and n → π* transitions. The π → π* transitions, involving the promotion of electrons from bonding π orbitals to antibonding π* orbitals, are typically of high intensity and occur at lower wavelengths. The n → π* transitions involve the promotion of a non-bonding electron, such as from the nitrogen atom's lone pair, to an antibonding π* orbital. These transitions are generally lower in energy (occur at higher wavelengths) and have a lower molar absorptivity compared to π → π* transitions. For the parent pyridine molecule, a π → π* transition is observed around 240 nm, with the lower-intensity n → π* transition appearing in the 320-380 nm region.

The UV-Vis spectrum of Pyridine-2-thiol is further influenced by the thiol-thione tautomerism. In solution, the equilibrium between the thiol (pyridine-2-thiol) and thione (pyridine-2(1H)-thione) forms can be sensitive to solvent polarity and pH, with each tautomer presenting a distinct electronic absorption profile.

UV-Vis spectroscopy is also extensively employed to study the formation of complexes between Pyridine-2-thiol and metal ions. The coordination of the molecule to a metal center, typically through the sulfur and/or nitrogen atoms, perturbs the electronic energy levels of the ligand, leading to shifts in the absorption maxima (λmax). This technique is effective for determining the stoichiometry and stability of the resulting complexes. For instance, studies on the complexation of pyridine-containing ligands with transition metals demonstrate the utility of this method. The formation of a complex is often signaled by the appearance of new charge-transfer bands in the spectrum. Research on related pyridine-based ligands with copper (II), cobalt (II), and nickel (II) ions has shown distinct absorption maxima for each complex, confirming their formation in solution. iucr.org Similarly, the interaction of Pyridine-2-thiol with copper and zinc ions in solution has been monitored using UV-Vis spectroscopy to understand complexation behavior. taylorandfrancis.com

| Metal Ion Complexed with Pyridine-based Ligand | Observed λmax (nm) |

| Copper (II) | 294 |

| Cobalt (II) | 290 |

| Nickel (II) | 293 |

| Data from a study on 1,3-bis(3-(2-pyridyl)pyrazol-1-ylmethyl)benzene (1,3-PPB) illustrating typical λmax for pyridine-ligand metal complexes. iucr.org |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for elucidating the precise three-dimensional atomic arrangement of this compound in the solid state. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.